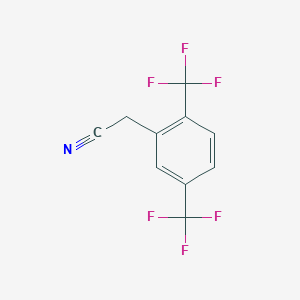

2,5-Bis(trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNBXHKKVPKJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378292 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-99-5 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Trifluoromethyl Phenylacetonitrile Architectures

Direct Synthetic Routes to 2,5-Bis(trifluoromethyl)phenylacetonitrile

Direct methods for the synthesis of this compound focus on the introduction of the cyanomethyl group onto the pre-formed 2,5-bis(trifluoromethyl)phenyl scaffold.

Palladium-Catalyzed Cyanomethylation Approaches

A prominent strategy for the synthesis of arylacetonitriles, including this compound, is the palladium-catalyzed cyanomethylation of aryl halides. This approach offers a direct conversion of readily available starting materials. One notable one-pot protocol involves a domino reaction sequence beginning with a Suzuki coupling.

The reaction utilizes an aryl bromide, such as 1-bromo-2,5-bis(trifluoromethyl)benzene, and couples it with an isoxazole-4-boronic acid pinacol (B44631) ester. The mechanism proceeds through three key steps:

Suzuki Coupling: The palladium catalyst facilitates the cross-coupling of the aryl bromide with the boronic acid ester.

Base-Induced Fragmentation: The coupled isoxazole (B147169) intermediate undergoes fragmentation in the presence of a base.

Deformylation: The final step involves the removal of a formyl group to yield the desired arylacetonitrile.

Systematic optimization of this process has identified effective conditions for a broad range of aryl bromides, particularly those bearing electron-withdrawing groups like the trifluoromethyl substituents. While specific yield data for the 2,5-bis(trifluoromethyl)phenyl substrate is not detailed in seminal reports, the general applicability of the method suggests its utility for this synthesis.

| Component | Optimized Condition | Role |

| Catalyst | PdCl2(dppf) | Facilitates Suzuki cross-coupling |

| Base | Potassium Fluoride (KF) | Induces isoxazole fragmentation |

| Solvent | DMSO/H₂O | Reaction medium |

| Temperature | 130 °C | Provides energy for reaction steps |

This table outlines the optimized conditions for the palladium-catalyzed cyanomethylation of aryl halides, a method applicable to the synthesis of this compound.

Investigations into Green Chemistry Principles for this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of substituted phenylacetonitriles, a key area of investigation is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives.

One such approach, demonstrated in the synthesis of the related compound 2,4,5-trifluoro-phenylacetonitrile, is the use of ionic liquids as the reaction medium. Ionic liquids are salts with low melting points that are non-volatile, non-flammable, and can often be recycled. In this method, the reaction between the corresponding benzyl (B1604629) chloride and a cyanide source (such as sodium cyanide) is performed in an ionic liquid. This strategy offers several advantages:

Avoidance of Volatile Organic Compounds (VOCs): Eliminates the use of hazardous solvents.

Enhanced Safety: Reduces risks associated with flammability and toxicity.

Facilitated Product Separation: The product can be easily separated from the ionic liquid, which can then be reused.

While this specific application has been detailed for a fluorinated analogue, the principle is directly transferable and represents a significant area for green chemistry research in the synthesis of this compound.

Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile (B1361174) and Related Derivatives

The 3,5-isomer, 3,5-bis(trifluoromethyl)phenylacetonitrile, is a valuable synthon due to the electron-withdrawing nature of the trifluoromethyl groups, which increases the acidity of the methylene (B1212753) protons (the -CH₂- group). This enhanced acidity makes the compound an excellent substrate for base-catalyzed condensation reactions.

Knoevenagel Condensation Reactions with Aromatic Aldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound (like 3,5-bis(trifluoromethyl)phenylacetonitrile) with an aldehyde or ketone in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated dinitrile or a related derivative.

The general mechanism involves:

Deprotonation of the active methylene compound by a base to form a carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde.

Protonation of the resulting alkoxide.

Elimination of a water molecule to form the final condensed product.

Although 3,5-bis(trifluoromethyl)phenylacetonitrile is an ideal candidate for this reaction due to its acidic protons, specific documented examples of its condensation with pyridin-2-ylbenzaldehyde or pyridin-3-ylbenzaldehyde derivatives were not found in a survey of scientific literature. The following sections describe the hypothetical reaction based on the established principles of the Knoevenagel condensation.

The reaction of 3,5-bis(trifluoromethyl)phenylacetonitrile with a pyridin-2-ylbenzaldehyde derivative would be expected to yield a 2-(3,5-bis(trifluoromethyl)phenyl)-3-(pyridin-2-ylphenyl)acrylonitrile. The reaction would likely be catalyzed by a mild base such as piperidine (B6355638) or an amine salt.

| Reactant 1 | Reactant 2 | Expected Product |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Pyridin-2-ylbenzaldehyde | 2-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyridin-2-ylphenyl)acrylonitrile |

This table illustrates the expected reactants and product for the Knoevenagel condensation. Specific experimental data for this reaction is not currently available in published literature.

Similarly, the condensation with a pyridin-3-ylbenzaldehyde derivative would produce the corresponding 2-(3,5-bis(trifluoromethyl)phenyl)-3-(pyridin-3-ylphenyl)acrylonitrile. The choice of catalyst and reaction conditions would influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Expected Product |

| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Pyridin-3-ylbenzaldehyde | 2-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyridin-3-ylphenyl)acrylonitrile |

This table illustrates the expected reactants and product for the Knoevenagel condensation. Specific experimental data for this reaction is not currently available in published literature.

Alternative Synthetic Pathways for 3,5-Bis(trifluoromethyl)phenylacetonitrile

While the 2,5-isomer is a key focus, alternative pathways have been developed for the synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile, a structurally related compound with its own unique applications. chemimpex.comchemdad.com One prominent method involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with a cyanide source, such as sodium or potassium cyanide. This nucleophilic substitution reaction provides a direct route to the desired nitrile.

Another approach begins with 3',5'-bis(trifluoromethyl)acetophenone. mdpi.com This ketone can be converted to its corresponding hydrazone, which is then subjected to Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole (B372694) aldehyde intermediate. mdpi.com While this route is more complex, it provides access to a variety of functionalized pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com Furthermore, the direct acetylation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent can be used, although this method requires careful control of reaction conditions. orgsyn.org

Microwave-Assisted Synthetic Approaches for Naphthyridine Scaffolds Incorporating 3,5-Bis(trifluoromethyl)phenylacetonitrile

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. jchps.comnih.govrsc.org This technology has been successfully applied to the synthesis of naphthyridine scaffolds, which are important heterocyclic cores in medicinal chemistry. nih.gov

In a typical approach, 3,5-bis(trifluoromethyl)phenylacetonitrile can be used as a key building block in multi-component reactions. For instance, it can be reacted with an appropriate aldehyde and an amino-substituted heterocycle under microwave irradiation to construct complex polycyclic systems. The use of microwave energy significantly reduces reaction times from hours to minutes, making the synthesis more efficient. jchps.com These methods provide rapid access to libraries of novel naphthyridine derivatives for biological screening. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Bis(trifluoromethyl)phenylacetonitrile Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of bis(trifluoromethyl)phenylacetonitrile and its derivatives. researchgate.net Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For instance, in nucleophilic substitution reactions to form the nitrile, the use of phase-transfer catalysts can be beneficial when dealing with biphasic solvent systems. In condensation reactions, the concentration of the base catalyst must be carefully controlled to prevent side reactions.

Systematic screening of these parameters is often conducted to identify the optimal conditions. researchgate.net The data below illustrates a hypothetical optimization table for a generic synthesis, reflecting the types of variables that are typically investigated.

Table 2: Hypothetical Optimization of a Knoevenagel Condensation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (10) | Ethanol | Reflux | 8 | 65 |

| 2 | Triethylamine (10) | Toluene | Reflux | 8 | 72 |

| 3 | Piperidine (20) | Ethanol | Reflux | 4 | 75 |

| 4 | Triethylamine (10) | Toluene | 80 | 12 | 81 |

This table represents a typical optimization process where different catalysts, solvents, temperatures, and times are screened to achieve the highest possible yield.

Reactivity and Mechanistic Investigations of Bis Trifluoromethyl Phenylacetonitrile Systems

Chemical Transformations Involving the Nitrile Moiety of Bis(trifluoromethyl)phenylacetonitrile

The nitrile group of 2,5-Bis(trifluoromethyl)phenylacetonitrile is a versatile functional handle that can be elaborated into a variety of other functionalities. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the substituted phenyl ring.

One of the fundamental transformations of nitriles is their hydrolysis to carboxylic acids. numberanalytics.comlumenlearning.com This reaction typically proceeds under acidic or basic conditions. organicchemistrytutor.com For aromatic nitriles, the reaction involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile group, proceeding through an amide intermediate which is subsequently hydrolyzed to the corresponding carboxylic acid. lumenlearning.comlibretexts.org

In the case of this compound, the presence of two powerful electron-withdrawing CF₃ groups on the phenyl ring enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. The hydrolysis of this compound yields 2,5-Bis(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal and materials chemistry.

| Reactant | Product | Reaction Type | Key Intermediate |

|---|---|---|---|

| This compound | 2,5-Bis(trifluoromethyl)phenylacetic acid | Acid or Base-catalyzed Hydrolysis | 2,5-Bis(trifluoromethyl)phenylacetamide |

The general mechanism for acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. organicchemistrytutor.comlibretexts.org Subsequent proton transfers and tautomerization lead to the amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

The nitrile functional group can participate in cycloaddition reactions, serving as a dipolarophile or reacting with 1,3-dipoles to form five-membered heterocycles. [3+2] cycloaddition reactions are a common route for synthesizing heterocycles like triazoles, tetrazoles, and oxadiazoles. For instance, the reaction of nitriles with nitrile imines can yield 1,2,4-triazoles. mdpi.com

While specific examples involving this compound are not extensively documented in the literature, the electronic properties of this molecule suggest it would be a reactive partner in such transformations. The electron-deficient nature of the nitrile, enhanced by the trifluoromethylated ring, would make it susceptible to attack by electron-rich dipoles. Research on other trifluoromethyl-substituted nitriles has demonstrated their utility in [3+2] cycloadditions, suggesting a similar reactivity profile for this compound. mdpi.combibliotekanauki.pl Such reactions provide a powerful tool for constructing complex, fluorine-containing heterocyclic systems, which are of significant interest in pharmaceutical and agrochemical research. nih.gov

The methylene (B1212753) (-CH₂-) group in this compound is activated by both the adjacent nitrile group and the strongly electron-withdrawing aromatic ring. This acidity allows it to be readily deprotonated by a base to form a carbanion, which can then act as a nucleophile in various condensation reactions.

A prominent example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone to form a new carbon-carbon double bond. rsc.orgnih.gov The reaction of this compound with an aldehyde (R-CHO) would proceed via deprotonation of the benzylic carbon, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated nitrile product.

The mechanism typically involves:

Base-catalyzed formation of a carbanion at the benzylic position.

Nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde.

Protonation of the resulting alkoxide.

Elimination of water to form the final alkene product. mdpi.com

The stereochemical outcome of the Knoevenagel condensation, yielding either the E or Z isomer, is often dependent on the reaction conditions, the nature of the reactants, and the catalyst used. For many phenylacetonitrile (B145931) derivatives, the E-isomer is thermodynamically favored due to reduced steric hindrance. researchgate.net

Influence of Trifluoromethyl Groups on Aromatic Reactivity and Electronic Properties

The two trifluoromethyl groups exert a profound influence on the electronic landscape of the phenyl ring in this compound. The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.

This strong electron withdrawal occurs primarily through the inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring through the sigma bonds. This effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The electron density is lowered at the ortho and para positions relative to the meta position, making the CF₃ group a meta-director for incoming electrophiles.

The key electronic properties conferred by the two CF₃ groups are:

Reduced Aromatic Ring Nucleophilicity: The phenyl ring is significantly less reactive towards electrophiles compared to benzene.

Increased Acidity of Benzylic Protons: The electron-withdrawing effect stabilizes the conjugate base (carbanion) formed upon deprotonation of the -CH₂CN group, making these protons more acidic and facilitating their removal in base-catalyzed reactions like the Knoevenagel condensation.

Modified Physicochemical Properties: The presence of CF₃ groups increases the molecule's lipophilicity and can alter its binding interactions in biological systems, a property often exploited in drug design.

Computational studies using Density Functional Theory (DFT) on related bis(trifluoromethyl)benzyl systems have quantified these effects, showing a high HOMO-LUMO energy gap, which indicates low chemical reactivity of the aromatic ring itself, and a high electronegativity value, indicating difficulty in donating electrons. mdpi.com

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring through σ-bonds. | Deactivation of the ring towards electrophilic substitution; meta-directing. |

| Benzylic Proton Acidity | Stabilization of the carbanion formed upon deprotonation of the -CH₂- group. | Enhanced reactivity in base-catalyzed condensation reactions. |

| Nitrile Electrophilicity | Increased positive character on the nitrile carbon. | Enhanced susceptibility to nucleophilic attack (e.g., hydrolysis). |

Mechanistic Studies of Key Reactions Involving Bis(trifluoromethyl)phenylacetonitrile Precursors

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While detailed mechanistic studies specifically on this compound are limited, insights can be drawn from related systems.

For the hydrolysis of the nitrile (Section 3.1.1), the mechanism is well-established. In acidic media, the reaction is initiated by protonation of the nitrogen atom, enhancing the nitrile's electrophilicity. libretexts.orgnumberanalytics.com Water then acts as a nucleophile, leading to an amide intermediate that is subsequently hydrolyzed. The strong electron-withdrawing CF₃ groups would be expected to accelerate the initial nucleophilic attack but may have complex effects on the rates of subsequent steps.

In Knoevenagel condensations (Section 3.1.3), the mechanism hinges on the formation of the benzylic carbanion. nih.gov The rate-determining step can be either the initial deprotonation or the subsequent nucleophilic attack on the carbonyl, depending on the specific substrates and conditions. The high acidity of the benzylic protons in this compound suggests that carbanion formation should be facile. Mechanistic investigations often focus on the role of the catalyst and solvent in promoting the reaction and controlling stereoselectivity. rsc.orgresearchgate.net

Computational approaches , such as Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms. nih.govscispace.com DFT calculations can be used to model the geometries of transition states and intermediates, calculate activation energies, and rationalize observed reactivity and selectivity. For a molecule like this compound, DFT studies could elucidate the precise influence of the CF₃ groups on the stability of intermediates in hydrolysis or condensation reactions, providing a deeper understanding of its chemical behavior. niscpr.res.in

Applications of Bis Trifluoromethyl Phenylacetonitrile in Advanced Organic Synthesis

Utilization as a Building Block in Pharmaceutical Development

While direct evidence of 2,5-Bis(trifluoromethyl)phenylacetonitrile in the synthesis of marketed drugs is not prominent, the closely related 2,5-bis(trifluoromethyl)phenyl moiety is a key component in the structure of Dutasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia. The presence of the 2,5-bis(trifluoromethyl)phenyl group in Dutasteride is crucial for its high potency. Although the exact synthetic pathway to incorporate this group in Dutasteride does not explicitly start from this compound, the use of this moiety highlights the importance of this substitution pattern in the design of novel therapeutic agents. The nitrile group in this compound offers a versatile handle for a variety of chemical transformations, allowing for its incorporation into a wide range of heterocyclic and other complex molecular architectures common in drug discovery.

The synthesis of pharmaceutical intermediates often requires building blocks that can impart desirable properties to the final active pharmaceutical ingredient (API). Trifluoromethylated phenylacetonitriles are valuable in this regard. For instance, the related compound, 3,5-Bis(trifluoromethyl)phenylacetonitrile (B1361174), is recognized as a key intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl groups are known to contribute to increased lipophilicity, which can enhance the bioavailability of drug candidates. While specific examples for the 2,5-isomer are not readily found, it is chemically plausible that this compound would serve a similar role in creating pharmaceutical intermediates with tailored properties for improved therapeutic performance.

Contributions to Agrochemical Research and Development

In the field of agrochemicals, the incorporation of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy to enhance the biological activity and stability of pesticides and herbicides.

The development of effective and selective pesticides is a continuous effort in agrochemical research. The structural features of this compound make it an interesting candidate for the synthesis of novel insecticidal and fungicidal compounds. While specific pesticides derived from this particular isomer are not documented in the available literature, the broader class of trifluoromethylated phenylacetonitriles has been explored for such applications. For example, derivatives of phenylacetonitrile (B145931) containing trifluoromethyl groups have been investigated for their pesticidal activities. The rationale behind using such building blocks lies in the ability of the trifluoromethyl groups to enhance the compound's interaction with biological targets in pests while potentially having lower toxicity to non-target organisms.

Role in Material Science and Specialty Chemical Synthesis

The influence of fluorine-containing groups extends beyond life sciences into the realm of material science and the synthesis of specialty chemicals. The introduction of bis(trifluoromethyl)phenyl moieties can significantly alter the physical and chemical properties of materials.

Compounds containing the bis(trifluoromethyl)phenyl group are explored for creating advanced materials such as polymers and coatings with improved thermal and chemical resistance. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the stability and durability of these materials, making them suitable for use in harsh environments. While the direct polymerization or incorporation of this compound into material backbones is not widely reported, its potential as a precursor for monomers or as an additive to modify material properties is an area of interest. The nitrile group could be transformed into other functional groups suitable for polymerization or cross-linking reactions. In the synthesis of specialty chemicals, this compound can serve as a versatile starting material for producing a range of fluorinated aromatic compounds with applications in electronics, liquid crystals, and as intermediates for other complex chemical products.

Creation of Polymers with Enhanced Thermal and Chemical Resistance

The introduction of trifluoromethyl groups into polymer backbones is a well-established strategy for enhancing their performance characteristics. Polymers derived from monomers containing the bis(trifluoromethyl)phenyl moiety exhibit exceptional thermal stability and resistance to chemical degradation. While direct polymerization of this compound is not a common route, it can be chemically modified to produce monomers suitable for polymerization.

For instance, the nitrile group can be reduced to an amine, and the resulting 2,5-bis(trifluoromethyl)phenethylamine can be further elaborated into diamine monomers. These fluorinated diamines are key components in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance.

Table 1: Properties of Fluorinated vs. Non-Fluorinated Aromatic Polymers

| Property | Non-Fluorinated Aromatic Polymer | Fluorinated Aromatic Polymer (with -CF3 groups) |

| Thermal Stability (TGA) | High | Very High |

| Chemical Resistance | Good | Excellent |

| Solubility | Often poor in organic solvents | Improved solubility |

| Dielectric Constant | Moderate | Lower |

| Moisture Absorption | Low | Very Low |

This table provides a generalized comparison. Actual properties can vary based on the specific polymer structure.

Development of Advanced Coatings

The same properties that make fluorinated polymers desirable for high-temperature applications also make them excellent candidates for advanced coatings. Coatings formulated from polymers containing the 2,5-bis(trifluoromethyl)phenyl moiety would be expected to exhibit superior durability, weather resistance, and protection against corrosive chemicals.

The low surface energy imparted by the fluorine atoms results in hydrophobic and oleophobic surfaces. This "easy-to-clean" property is highly desirable for a variety of applications, from architectural coatings to protective layers for electronic components. Furthermore, the enhanced thermal stability of these polymers allows the coatings to maintain their integrity in high-temperature environments.

The improved solubility of fluorinated polyimides and other polymers containing the bis(trifluoromethyl)phenyl group facilitates their application as coatings. They can be dissolved in suitable solvents and applied to surfaces using techniques such as spin-coating or spraying. After evaporation of the solvent and a curing process, a durable and protective film is formed.

Application in Aggregation-Induced Emission (AIE) Luminogens for Biomedical Imaging

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is the opposite of the aggregation-caused quenching (ACQ) observed in many traditional fluorophores. AIE luminogens (AIEgens) have shown great promise in various fields, including biomedical imaging, due to their high signal-to-noise ratio and photostability. nih.gov

A common scaffold for AIEgens is tetraphenylethylene (B103901) (TPE). While there are no direct reports on the synthesis of AIEgens from this compound, a plausible synthetic route can be envisioned. The nitrile could be converted to a ketone, which could then undergo a McMurry coupling reaction to form a TPE derivative bearing four 2,5-bis(trifluoromethyl)phenyl groups.

The presence of the bulky and electron-withdrawing bis(trifluoromethyl)phenyl groups on the TPE core would likely enhance the AIE effect. The steric hindrance from these groups would further restrict intramolecular rotation in the aggregated state, leading to more efficient emission. The fluorine atoms could also modulate the electronic properties of the AIEgen, potentially tuning its emission wavelength. AIEgens are valuable for biomedical imaging because they can be designed to be "turn-on" probes that only fluoresce when they bind to a specific target or aggregate in a particular cellular environment. acs.org

Fabrication of Photoresponsive Materials and Actuators

Photoresponsive materials are smart materials that can change their shape or other properties in response to light. These materials often incorporate photochromic molecules, such as azobenzenes, that undergo reversible isomerization upon irradiation with light of specific wavelengths. This molecular-level change can be harnessed to generate macroscopic motion, leading to the development of photoactuators.

While direct use of this compound in photoresponsive materials is not documented, it can serve as a precursor to monomers that can be incorporated into photoresponsive polymers. For example, after conversion to a diamine, the resulting monomer could be copolymerized with other monomers containing photochromic units.

The inclusion of the rigid and bulky bis(trifluoromethyl)phenyl groups could influence the mechanical properties of the polymer matrix, which is a crucial factor in the performance of a photoactuator. The high thermal stability of polymers containing this moiety could also be advantageous, allowing the photoresponsive material to operate over a wider range of temperatures.

Application in Catalysis Research and Catalyst Design

The unique electronic properties of the bis(trifluoromethyl)phenyl group make it a valuable component in the design of catalysts. The strong electron-withdrawing nature of the two CF3 groups can significantly influence the acidity and reactivity of nearby functional groups.

Incorporation into Privileged Organocatalyst Motifs, e.g., Thiourea (B124793) Catalysts

Thiourea-based organocatalysts have emerged as a powerful tool in asymmetric synthesis. These catalysts operate through hydrogen bonding to activate electrophiles and stabilize transition states. The acidity of the N-H protons of the thiourea moiety is crucial for its catalytic activity.

The 3,5-bis(trifluoromethyl)phenyl group is a well-established "privileged" motif in thiourea organocatalysis. rsc.org Thioureas bearing this group are highly effective catalysts for a wide range of reactions due to the enhanced acidity of the thiourea N-H protons, a result of the strong electron-withdrawing effect of the two CF3 groups.

Following this principle, a thiourea catalyst derived from 2,5-bis(trifluoromethyl)aniline (B140203) (which can be synthesized from this compound) would be expected to exhibit high catalytic activity. The electronic effect of the 2,5-substitution pattern would be similar to the 3,5-pattern, leading to a highly acidic and effective hydrogen-bond donor catalyst. These catalysts are typically used in small amounts to promote reactions with high enantioselectivity.

Table 2: Comparison of Acidity and Catalytic Activity of Phenyl-Substituted Thioureas

| Phenyl Substituent | Relative Acidity of N-H | General Catalytic Activity |

| Unsubstituted Phenyl | Base | Low |

| 4-Nitrophenyl | More acidic | Moderate |

| 3,5-Bis(trifluoromethyl)phenyl | Highly acidic | High |

| 2,5-Bis(trifluoromethyl)phenyl (Predicted) | Highly acidic | High |

This table illustrates the general trend. Actual activity depends on the specific reaction.

Influence on Catalyst Activity in Nitrile and Cyanohydrin Hydration

The hydration of nitriles and cyanohydrins to amides is an important transformation in organic synthesis. This reaction can be catalyzed by various transition metal complexes. The ligands coordinated to the metal center play a critical role in the catalyst's activity and selectivity.

While there is no specific literature on catalysts derived from this compound for this application, the electronic properties of the bis(trifluoromethyl)phenyl group can be expected to have a significant impact. For instance, if a phosphine (B1218219) ligand containing this moiety were coordinated to a metal center, its strong electron-withdrawing nature would decrease the electron density on the metal.

Utilization in Analytical Chemistry for Compound Detection and Quantification

The application of this compound in the field of analytical chemistry is an area of ongoing research. While specific, detailed studies on its use for compound detection and quantification are not extensively documented in publicly available scientific literature, the inherent properties of the molecule suggest its potential utility in various analytical techniques.

The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's physicochemical properties, which can be exploited for analytical purposes. These groups are strongly electron-withdrawing, which can enhance the compound's reactivity and its ability to interact with other molecules. This characteristic is particularly relevant in the development of derivatizing agents. Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. By reacting with a target compound, a derivatizing agent can introduce a tag that is more easily detected by instruments such as those used in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Furthermore, the fluorine atoms in the trifluoromethyl groups can serve as a unique marker for detection methods that are sensitive to fluorine, such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS) with fluorine-specific detection. In principle, this compound could be used to introduce a fluorine tag to an analyte of interest, thereby enabling its quantification in complex matrices with high selectivity and sensitivity.

| Analytical Technique | Potential Application of this compound | Principle of Detection/Quantification |

| High-Performance Liquid Chromatography (HPLC) | As a pre-column or post-column derivatizing agent to enhance the UV absorbance or fluorescence of target analytes. | The phenylacetonitrile moiety can be chemically modified to introduce a chromophore or fluorophore, improving detection limits. |

| Gas Chromatography (GC) | As a derivatizing agent to improve the volatility and thermal stability of polar analytes, enabling their analysis by GC. | The trifluoromethyl groups can increase the volatility of the derivatized analyte, leading to better separation and detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | As a derivatizing agent to introduce a specific mass fragmentation pattern, aiding in the identification and quantification of analytes. | The presence of the bis(trifluoromethyl)phenyl group would yield a characteristic mass spectrum, allowing for selective detection. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | As a fluorine-containing probe for quantitative analysis (qNMR) of various compounds after derivatization. | The two distinct trifluoromethyl groups would provide a clear signal in the ¹⁹F NMR spectrum, allowing for precise quantification. |

It is important to note that the applications listed above are based on the general principles of analytical chemistry and the known properties of similar fluorinated compounds. Further research and development are necessary to establish and validate specific analytical methods utilizing this compound for compound detection and quantification.

Theoretical and Computational Investigations of Bis Trifluoromethyl Phenylacetonitrile

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies, primarily employing Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and stability of 2,5-Bis(trifluoromethyl)phenylacetonitrile. While direct computational studies on this specific isomer are not extensively published, valuable insights can be drawn from analyses of related molecules, such as 2-(trifluoromethyl)phenylacetonitrile. niscpr.res.in

The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring is expected to significantly influence the electronic properties of the molecule. These groups inductively pull electron density from the aromatic ring, which in turn affects the acetonitrile (B52724) substituent. This electron withdrawal is anticipated to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Electronic Properties of Phenylacetonitrile (B145931) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenylacetonitrile | (estimated) | (estimated) | (estimated) |

| 2-(Trifluoromethyl)phenylacetonitrile | (calculated) | (calculated) | (calculated) |

Conformational Analysis and Intermolecular Interactions, including Hydrogen Bonding

The conformation of this compound is determined by the rotational freedom around the single bonds, particularly the bond connecting the methylene (B1212753) group to the phenyl ring. The bulky trifluoromethyl groups at the 2- and 5-positions are expected to create steric hindrance, influencing the preferred orientation of the cyanomethyl group.

Intermolecular interactions in the solid state are likely to be governed by a combination of weak non-covalent forces. Due to the high electronegativity of fluorine, the formation of weak hydrogen bonds of the C-H···F type is plausible, involving the aromatic and methylene hydrogens as donors and the fluorine atoms as acceptors. researchgate.net Furthermore, C-F···F-C and C-F···π interactions are also known to play a significant role in the crystal packing of fluorinated organic molecules. The nitrile group, with its lone pair of electrons, can also act as a hydrogen bond acceptor. niscpr.res.in The interplay of these various interactions dictates the supramolecular assembly of the compound in the crystalline state.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. niscpr.res.in

Vibrational Spectroscopy: The calculated FT-IR and FT-Raman spectra for this compound would exhibit characteristic vibrational modes. The C≡N stretching vibration of the nitrile group is expected to appear in the region of 2240-2260 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl groups will give rise to strong absorption bands, typically in the 1100-1350 cm⁻¹ region. Aromatic C-H and C-C stretching vibrations will also be present in their characteristic regions. DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory, can provide scaled vibrational frequencies that show good agreement with experimental data. niscpr.res.in

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.in

¹H NMR: The aromatic protons are expected to show complex splitting patterns due to coupling with each other and potentially with the fluorine atoms of the -CF3 groups. The methylene protons (-CH₂CN) would appear as a singlet.

¹³C NMR: The carbon atoms of the phenyl ring will have their chemical shifts significantly influenced by the attached trifluoromethyl groups. The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The carbons of the -CF3 groups will appear as quartets due to coupling with the three fluorine atoms.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Region/Value |

|---|---|---|

| FT-IR | C≡N stretch | 2240-2260 cm⁻¹ |

| C-F stretches | 1100-1350 cm⁻¹ | |

| ¹³C NMR | C≡N | 115-120 ppm |

| -CF₃ | Quartet, region dependent on substitution |

Molecular Dynamics Simulations of Derivatives in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations could provide valuable insights into their behavior in various environments, such as in solution or within a polymer matrix. mdpi.commdpi.com

By simulating the interactions between the derivative and solvent molecules, MD can be used to predict properties like solubility and diffusion coefficients. mdpi.com In a materials science context, simulations could model the incorporation of these derivatives into polymers, helping to understand how they affect the material's mechanical and thermal properties. The simulations would rely on accurate force fields that describe the intra- and intermolecular forces governing the system's dynamics. These force fields would need to properly account for the specific interactions of the trifluoromethyl and nitrile groups.

Theoretical Basis for Photomechanical Effects and Photoreactivity

The photoreactivity of this compound can be theoretically assessed by considering the electronic transitions and potential energy surfaces of its excited states. The photochemistry of related compounds, such as 1,3-bis(trifluoromethyl)benzene, has been studied, revealing processes like fluorescence and intersystem crossing to the triplet state upon UV excitation. aip.org

For this compound, absorption of UV light would promote the molecule to an excited singlet state. From this state, it could undergo several photophysical processes, including fluorescence (radiatively returning to the ground state) or intersystem crossing to a triplet state. The presence of the nitrile group and the trifluoromethyl substituents could influence the rates of these processes.

The potential for photomechanical effects would arise if a photoinduced reaction, such as a dimerization or isomerization, leads to a significant change in molecular shape and size. Such a change, if occurring in a crystalline solid, could generate mechanical stress or strain. Theoretical calculations could explore potential photoreaction pathways, such as cycloadditions involving the nitrile group or the aromatic ring, and assess their energetic feasibility. The nature of the lowest unoccupied molecular orbital (LUMO), which is often involved in photoreactions, would be a key factor in determining the likely reaction pathways. acs.org

Spectroscopic Characterization Techniques in the Study of Bis Trifluoromethyl Phenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework and the environment of fluorine atoms.

¹H NMR: An analysis would provide information on the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) group. This would help confirm the substitution pattern of the phenyl ring.

¹³C NMR: This technique would identify all unique carbon environments, including the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbons of the trifluoromethyl groups. The characteristic strong coupling between carbon and fluorine atoms (J-coupling) would be a key feature.

¹⁹F NMR: This is crucial for compounds with trifluoromethyl groups. It would show one or more signals corresponding to the CF₃ groups, and their chemical shifts would provide insight into their electronic environment on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

These techniques probe the vibrational modes of the molecule.

IR Spectroscopy: An IR spectrum would show characteristic absorption bands for the C≡N (nitrile) stretch, aromatic C-H and C=C stretches, CH₂ stretches, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns. The exact mass of 2,5-Bis(trifluoromethyl)phenylacetonitrile is 253.032618 g/mol . lookchem.com A high-resolution mass spectrum would confirm this molecular weight. The fragmentation analysis would likely show the loss of the nitrile group, trifluoromethyl groups, or other characteristic fragments, helping to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system. Fluorescence studies would determine if the molecule emits light after absorption and would characterize its emission spectrum, quantum yield, and lifetime.

X-ray Crystallography in the Determination of Solid-State Structures and Packing

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. cymitquimica.com This technique would determine precise bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the connectivity and conformation of the molecule.

Currently, the specific data required to populate these sections with detailed research findings and data tables for this compound is unavailable.

Emerging Research Directions and Future Perspectives of Bis Trifluoromethyl Phenylacetonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The industrial viability and environmental impact of producing 2,5-Bis(trifluoromethyl)phenylacetonitrile and its derivatives are driving research into novel and sustainable synthetic methods. Traditional synthesis routes for related trifluoromethylated aromatic compounds often rely on harsh reagents and energy-intensive conditions, generating significant waste. researchgate.netgoogle.com Future research is pivoting towards greener, more efficient alternatives.

Key areas of exploration include:

Biocatalysis : The use of enzymes and whole-cell microorganisms to perform nitrile hydrolysis and synthesis offers a highly selective and environmentally benign alternative to chemical catalysis. journals.co.zaresearchgate.net Biocatalytic processes operate under mild conditions, such as ambient temperature and neutral pH, which reduces energy consumption and minimizes the formation of hazardous byproducts. journals.co.za

Electrochemical Synthesis : Organic electrochemistry is re-emerging as a powerful green tool. researchgate.net By using electricity as a "reagent," these methods can avoid the need for stoichiometric chemical oxidants or reductants, thus preventing waste. researchgate.net The development of electrochemical routes for the cyanation of trifluoromethylated benzyl (B1604629) halides could provide a more sustainable pathway to the target compound.

Alternative Solvents : Research into replacing traditional volatile organic solvents is a cornerstone of green chemistry. chemistryjournals.net For the synthesis of related fluorinated phenylacetonitriles, ionic liquids have been shown to be effective, non-flammable, and recyclable solvents that can improve reaction conditions and simplify product separation. google.com The application of these or other green solvents like supercritical fluids is a promising direction. chemistryjournals.net

Flow Chemistry : Continuous flow reactors offer enhanced safety, better process control, and scalability compared to traditional batch synthesis. Applying flow chemistry to trifluoromethylation and cyanation reactions can lead to higher yields, reduced reaction times, and a smaller environmental footprint. chemistryjournals.net

| Sustainable Method | Core Principle | Potential Advantages for Synthesis |

| Biocatalysis | Use of enzymes or microorganisms as catalysts. journals.co.za | High selectivity, mild reaction conditions, reduced waste. journals.co.za |

| Electrochemistry | Use of electricity to drive chemical reactions. researchgate.net | Avoids toxic redox agents, high atom economy, safe operation. researchgate.net |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents. google.com | Improved safety, easy product separation, potential for reuse. google.com |

| Flow Chemistry | Reactions performed in continuous-flow reactors. chemistryjournals.net | Enhanced process control, improved safety, scalability. chemistryjournals.net |

Design and Synthesis of New Derivatives for Targeted Applications

The 2,5-bis(trifluoromethyl)phenyl moiety is a powerful pharmacophore and functional group. Its incorporation into more complex molecules is a key strategy in the development of new therapeutic agents and functional materials. The trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.comrsc.org

Current research highlights the synthesis of novel derivatives for specific, high-impact applications:

Antimicrobial Agents : The 3,5-bis(trifluoromethyl)phenyl scaffold, a close isomer, has been successfully incorporated into pyrazole (B372694) derivatives. mdpi.com These compounds have demonstrated potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. mdpi.com This success provides a strong rationale for synthesizing analogous derivatives from this compound to explore new antimicrobial drug candidates.

Phthalocyanine (B1677752) Derivatives for Photodynamic Therapy : Phthalonitrile (B49051) derivatives are precursors to phthalocyanines, which are compounds with applications as photosensitizers in photodynamic therapy (PDT) for cancer. researchgate.net Novel phthalonitrile derivatives bearing trifluoromethylphenyl groups have been synthesized to create zinc phthalocyanine complexes. researchgate.net The unique electronic properties of the fluorinated groups can modulate the photophysical and photochemical behavior of the final complex, potentially leading to more effective photosensitizers.

The versatility of the nitrile group allows for its conversion into a wide range of other functional groups, making this compound a valuable starting material for creating libraries of new compounds for screening in drug discovery and materials science. chemimpex.com

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Advanced computational chemistry is becoming an indispensable tool for accelerating the research and development of new molecules, saving both time and resources. energy.gov For a compound like this compound and its derivatives, computational modeling provides deep insights into its properties and reactivity.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations : DFT is a robust method for investigating the electronic structure of molecules. bohrium.com It can be used to predict the reactivity of this compound by identifying its nucleophilic and electrophilic sites. researchgate.net Furthermore, DFT studies can elucidate reaction mechanisms, such as the pathways for trifluoromethylation reactions, helping to optimize synthetic conditions. rsc.org

Pharmacokinetic (ADMET) Profiling : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.net By modeling derivatives of this compound, researchers can screen for compounds with favorable drug-like properties, such as good membrane permeability and metabolic stability, before committing to costly and time-consuming synthesis.

Molecular Docking and Dynamics : For derivatives designed as therapeutic agents, molecular docking simulations can predict how they will bind to specific biological targets like enzymes or receptors. These simulations provide crucial information on binding affinity and orientation, guiding the rational design of more potent and selective inhibitors.

| Computational Method | Application Area | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Synthetic Chemistry | Electronic structure, reaction mechanisms, molecular orbital energies (HOMO/LUMO). bohrium.com |

| ADMET Screening | Medicinal Chemistry | Bioavailability, metabolic stability, potential toxicity, drug-likeness. researchgate.net |

| Molecular Docking | Drug Discovery | Binding affinity to biological targets, interaction modes, lead optimization. |

Integration into Multifunctional Materials and Devices

The introduction of trifluoromethyl groups into organic molecules can impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. chemimpex.com These characteristics make this compound an attractive building block for the creation of advanced functional materials and their integration into devices.

Prospective areas for integration include:

High-Performance Polymers : Organofluorine compounds are precursors to fluoropolymers with exceptional properties. researchgate.netwikipedia.org Derivatives of this compound could be used as monomers to synthesize novel polymers with enhanced thermal stability and chemical resistance, suitable for demanding applications in the aerospace or chemical industries. chemimpex.com

Organic Electronics : The strong electron-withdrawing nature of the -CF3 groups can significantly influence the electronic properties of organic molecules. Phenylacetonitrile (B145931) derivatives are being investigated for their use in organic semiconductors. sigmaaldrich.com Incorporating the 2,5-bis(trifluoromethyl)phenyl moiety could lead to the development of new n-type organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic solar cells. researchgate.net

Liquid Crystals : Fluorinated compounds are key components in modern liquid crystal displays (LCDs). wikipedia.org The introduction of the bis(trifluoromethyl)phenyl group can modify the dielectric anisotropy and viscosity of liquid crystal mixtures, enabling faster switching times and lower power consumption in display devices.

The ability to tune material properties through the strategic incorporation of this fluorinated building block opens up a vast design space for next-generation materials. man.ac.uk

Synergistic Applications in Interdisciplinary Research Fields

The diverse properties of this compound make it a valuable tool at the intersection of several scientific disciplines, fostering synergistic research efforts. mst.edunih.gov

Future interdisciplinary applications are envisioned in:

Medicinal Chemistry and Chemical Biology : The compound serves as a bridge between synthetic organic chemistry and biology. nih.gov The synthesis of novel derivatives provides chemical probes to investigate biological pathways and validate new drug targets. The unique properties of fluorine can be exploited in techniques like ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) for diagnostic purposes. researchgate.net

Materials Science and Engineering : The development of novel polymers and electronic materials from this compound requires collaboration between chemists, materials scientists, and engineers. researchgate.net For example, chemists would synthesize novel monomers, materials scientists would characterize the resulting polymer properties, and engineers would integrate these new materials into functional devices like sensors or solar cells.

Agrochemical Science : As a building block, this compound has potential applications in creating more effective and environmentally stable pesticides and herbicides. chemimpex.com The trifluoromethyl groups can increase the biological potency and persistence of agrochemicals, leading to lower application rates and reduced environmental impact. numberanalytics.com

The continued exploration of this compound and its derivatives will undoubtedly fuel innovation across a wide spectrum of scientific and technological fields. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of 2,5-bis(trifluoromethyl)phenylacetonitrile?

- Methodological Answer : Use a combination of NMR and NMR to confirm structural integrity, as trifluoromethyl groups produce distinct signals in spectra. For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified reference materials (CRMs) like those used for related trifluoromethylated benzoic acids . Mass spectrometry (MS) with electron ionization (EI) can further validate molecular weight.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Utilize nucleophilic substitution reactions starting from 2,5-bis(trifluoromethyl)benzyl halides with cyanide sources (e.g., KCN or NaCN). Control reaction temperature (<60°C) to avoid decomposition of the nitrile group. Monitor intermediates via TLC (silica gel, hexane/ethyl acetate 9:1) and purify crude products via column chromatography (silica gel, gradient elution) to isolate the target compound .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow UN3276 6.1/PG3 guidelines for nitriles: use fume hoods, wear nitrile gloves, and store in airtight containers away from moisture. Neutralize spills with activated charcoal or sodium bicarbonate. Toxicity studies on structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzylamine) suggest acute oral toxicity (LD > 300 mg/kg), requiring strict PPE compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for trifluoromethylated aromatic nitriles?

- Methodological Answer : Discrepancies (e.g., 78–80°C for 2,5-bis(trifluoromethyl)benzoic acid vs. 109–111°C for 2,4-bis(trifluoromethyl)benzoic acid) may arise from polymorphism or impurities . Perform differential scanning calorimetry (DSC) to assess thermal behavior and recrystallize samples using solvent pairs like ethanol/water. Cross-validate with X-ray crystallography to confirm crystal lattice stability .

Q. What strategies improve the stability of this compound in catalytic reactions?

- Methodological Answer : In Pd-catalyzed cross-couplings, stabilize the nitrile group by using dry, deoxygenated solvents (e.g., THF or DMF) and inert atmospheres (N/Ar). Additives like molecular sieves (3Å) mitigate hydrolysis. For example, derivatives like 3,5-bis(trifluoromethyl)benzoyl chloride require similar anhydrous conditions to prevent acyl chloride degradation .

Q. How can researchers design experiments to study the reactivity of the nitrile group in trifluoromethylated aryl systems?

- Methodological Answer : Explore nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., LiAlH to primary amines). For hydrolytic stability, conduct kinetic studies under acidic (HSO) and basic (NaOH) conditions, monitoring pH-dependent degradation via HPLC. Compare results with analogous compounds (e.g., 2-(3,5-bis(trifluoromethyl)phenoxy)ethanol) to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.